2-((2-Hydroxyethyl)amino)-4-oxo-4-(o-tolylamino)butanoic acid

Description

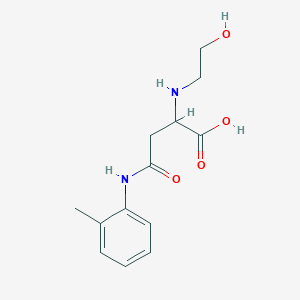

2-((2-Hydroxyethyl)amino)-4-oxo-4-(o-tolylamino)butanoic acid is a synthetic butanoic acid derivative characterized by a 4-oxo backbone with dual amino substituents. At position 4, it features an o-tolylamino group (2-methylphenylamino), while position 2 is substituted with a 2-hydroxyethylamino moiety. This structure confers unique physicochemical properties, such as moderate polarity due to the hydroxyethyl group and aromatic hydrophobicity from the o-tolyl ring. Its synthesis likely involves nucleophilic additions or Michael-type reactions, as seen in similar compounds ().

Properties

Molecular Formula |

C13H18N2O4 |

|---|---|

Molecular Weight |

266.29 g/mol |

IUPAC Name |

2-(2-hydroxyethylamino)-4-(2-methylanilino)-4-oxobutanoic acid |

InChI |

InChI=1S/C13H18N2O4/c1-9-4-2-3-5-10(9)15-12(17)8-11(13(18)19)14-6-7-16/h2-5,11,14,16H,6-8H2,1H3,(H,15,17)(H,18,19) |

InChI Key |

HQHRJRFKFVXSCR-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=CC=C1NC(=O)CC(C(=O)O)NCCO |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((2-Hydroxyethyl)amino)-4-oxo-4-(o-tolylamino)butanoic acid typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of o-toluidine with ethylene oxide to form 2-(o-tolylamino)ethanol. This intermediate is then reacted with a suitable carboxylic acid derivative, such as succinic anhydride, under controlled conditions to yield the final product. The reaction conditions often include the use of catalysts and solvents to optimize the yield and purity of the compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-((2-Hydroxyethyl)amino)-4-oxo-4-(o-tolylamino)butanoic acid can undergo various chemical reactions, including:

Oxidation: The hydroxyethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The carbonyl group can be reduced to form alcohols.

Substitution: The amino groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyethyl group can yield 2-((2-formylamino)ethyl)amino)-4-oxo-4-(o-tolylamino)butanoic acid, while reduction of the carbonyl group can produce 2-((2-hydroxyethyl)amino)-4-hydroxy-4-(o-tolylamino)butanoic acid.

Scientific Research Applications

2-((2-Hydroxyethyl)amino)-4-oxo-4-(o-tolylamino)butanoic acid has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound’s structure allows it to interact with biological molecules, making it useful in studies of enzyme inhibition and protein binding.

Industry: It can be used in the production of specialty chemicals and as an intermediate in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 2-((2-Hydroxyethyl)amino)-4-oxo-4-(o-tolylamino)butanoic acid involves its interaction with specific molecular targets. The hydroxyethyl and o-tolylamino groups allow the compound to form hydrogen bonds and other interactions with proteins and enzymes. This can lead to inhibition or modulation of enzyme activity, affecting various biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparisons

Key Observations:

Position 2 Substituents: The 2-hydroxyethylamino group in the main compound enhances water solubility compared to sulfanyl () or thienylmethylamino () analogs. This may improve bioavailability in aqueous environments. Carboxymethylsulfanyl substituents () confer stronger enzyme inhibitory activity against GGT1, likely due to covalent binding via the sulfhydryl group.

Position 4 Aryl Modifications: o-Tolyl (2-methylphenyl) in the main compound provides steric hindrance and moderate lipophilicity, contrasting with the 4-bromophenyl group (), which increases molecular weight and electronic effects for halogen bonding.

Biological Implications: Endogenous metabolites like 4-(2-aminophenyl)-4-oxobutanoic acid () participate in metabolic pathways, whereas synthetic analogs (e.g., ) are designed for targeted bioactivity. Bendamustine-related compounds () with benzimidazole substituents demonstrate alkylating activity in cancer therapy, suggesting that the main compound’s hydroxyethyl group could be optimized for similar mechanisms.

Biological Activity

2-((2-Hydroxyethyl)amino)-4-oxo-4-(o-tolylamino)butanoic acid, a compound with potential therapeutic applications, has garnered attention in recent pharmacological and biochemical studies. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic implications, and relevant case studies.

Chemical Structure and Properties

The compound can be represented structurally as follows:

- Chemical Formula : C₁₈H₂₃N₂O₄

- IUPAC Name : this compound

This structure features a butanoic acid core substituted with a hydroxyethyl group and an o-tolylamino moiety, which may influence its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Key mechanisms include:

- Enzyme Inhibition : The compound has been shown to inhibit certain enzymes involved in metabolic pathways, potentially affecting drug metabolism and efficacy.

- Receptor Binding : It may act as an antagonist or agonist at specific receptors, modulating physiological responses.

- Antioxidant Activity : Preliminary studies suggest that the compound exhibits antioxidant properties, which could be beneficial in reducing oxidative stress in cells.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Enzyme Inhibition | Inhibits aldose reductase activity | |

| Antioxidant Activity | Reduces oxidative stress in vitro | |

| Cytotoxicity | Induces apoptosis in cancer cell lines |

Case Studies

- Inhibition of Aldose Reductase : A study demonstrated that this compound significantly inhibited aldose reductase, an enzyme implicated in diabetic complications. The compound exhibited a non-competitive inhibition pattern, suggesting potential for therapeutic use in diabetes management .

- Antioxidant Properties : Another investigation assessed the antioxidant capacity of the compound using various assays (DPPH, ABTS). Results indicated a substantial reduction in free radicals, highlighting its potential role as a protective agent against oxidative damage .

- Cytotoxicity Against Cancer Cells : Research involving human cancer cell lines revealed that treatment with this compound resulted in significant cytotoxic effects, leading to increased apoptosis rates. This suggests its potential application in cancer therapy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.